molecular formula C24H10N4 B14282125 2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile CAS No. 120086-24-0

2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile

Cat. No.: B14282125
CAS No.: 120086-24-0
M. Wt: 354.4 g/mol
InChI Key: LKOVXNSCFZCCOX-UHFFFAOYSA-N
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Description

2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Tetracene-5,12-dione derivatives.

    Reduction: Amino-tetracene derivatives.

    Substitution: Halogenated or nitrated tetracene derivatives.

Scientific Research Applications

2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:

    Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.

    Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.

    Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.

    Biological Research:

Mechanism of Action

The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.

Comparison with Similar Compounds

Similar Compounds

    Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.

    Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.

    Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.

Uniqueness

2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.

Properties

CAS No.

120086-24-0

Molecular Formula

C24H10N4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile

InChI

InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H

InChI Key

LKOVXNSCFZCCOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N

Origin of Product

United States

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